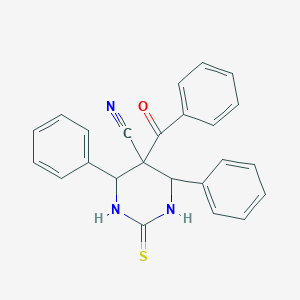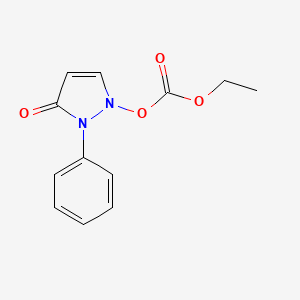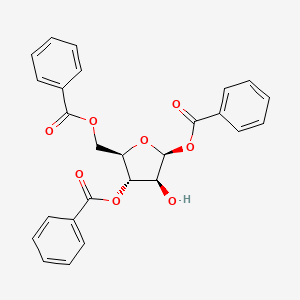
5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines, methoxybenzenes, and thiols. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or signaling molecules. Their interactions with biological macromolecules can provide insights into cellular processes.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. It could be a candidate for drug development, targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarbonitrile, 4-amino-6-(phenyl)-2-(methylthio)-
- 5-Pyrimidinecarbonitrile, 4-amino-6-(4-chlorophenyl)-2-(methylthio)-
- 5-Pyrimidinecarbonitrile, 4-amino-6-(4-nitrophenyl)-2-(methylthio)-
Uniqueness
The uniqueness of 5-Pyrimidinecarbonitrile, 4-amino-6-(4-methoxyphenyl)-2-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds.
Properties
CAS No. |
89445-59-0 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
4-amino-6-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-18-9-5-3-8(4-6-9)11-10(7-14)12(15)17-13(16-11)19-2/h3-6H,1-2H3,(H2,15,16,17) |
InChI Key |
JYLIZLLSDDKHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)






